(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride
CAS No.:
Cat. No.: VC13765845
Molecular Formula: C13H22Cl2N2
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22Cl2N2 |
|---|---|
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | (3R,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1 |
| Standard InChI Key | OPZZZCZWHJKIAC-IZUPTLQPSA-N |
| Isomeric SMILES | C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl |
| SMILES | CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |
| Canonical SMILES | CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |
Introduction
Synthesis and Manufacturing
The synthesis of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves multi-step processes emphasizing stereochemical control. While direct protocols for this specific compound are sparingly documented, analogous pathways for related piperidine derivatives provide foundational insights.
General Synthesis Strategy
A representative method for synthesizing stereoisomerically pure piperidines involves:
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Ketone Formation: Starting with 1-benzyl-4-methylpiperidin-3-one, a ketone intermediate is generated .
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Reductive Amination: Treatment with methylamine in the presence of TiCl₄ and triethylamine facilitates imine formation, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) .
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Chiral Resolution: Chromatographic or crystallization techniques isolate the (3R,4R)-diastereomer.
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Salt Formation: Reaction with hydrochloric acid yields the dihydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Optical Purity | Source |
|---|---|---|---|---|
| Reductive Amination | TiCl₄, NEt₃, NaBH(OAc)₃, 35°C | 85% | 99.0% (HPLC) | |
| Salt Formation | HCl in ethanol | – | – |
Innovations in Synthesis
Recent advancements avoid hazardous reagents like lithium aluminum hydride (LiAlH₄), instead employing safer borohydride derivatives. For example, a novel route for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine uses NaBH(OAc)₃, enhancing operational safety and cost efficiency.
Applications in Pharmaceutical Research
Intermediate in Kinase Inhibitor Development
This compound is a key precursor in synthesizing Janus kinase (JAK) inhibitors, such as Tofacitinib . JAK inhibitors modulate immune responses and are therapeutics for autoimmune diseases like rheumatoid arthritis . The stereochemistry of the piperidine core is essential for target binding affinity and selectivity .
Organic Synthesis Utility
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Chiral Building Block: Used in asymmetric synthesis to construct complex molecules with defined stereochemistry.
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Pharmacophore Modification: The benzyl and methyl groups serve as modifiable sites for structure-activity relationship (SAR) studies .
Future Directions and Research Gaps
While existing data highlight the compound’s synthetic and therapeutic relevance, further studies are needed to:
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Elucidate its pharmacokinetic profile in vivo.
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Explore applications in neurological disorders via modulation of neurotransmitter receptors.
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Optimize large-scale synthesis to reduce reliance on chiral resolution.
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